molecular formula C6H11NO2 B8056393 1,3-Dimethyl-3-azetidinecarboxylic acid

1,3-Dimethyl-3-azetidinecarboxylic acid

Cat. No.: B8056393
M. Wt: 129.16 g/mol
InChI Key: FHIZSKPQPANGEV-UHFFFAOYSA-N
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Description

Overview of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in modern organic synthesis and medicinal chemistry. rsc.orgrsc.org Their significance stems from a unique combination of ring strain, approximately 25.4 kcal/mol, and relative stability compared to their three-membered counterparts, aziridines. rsc.org This inherent strain can be harnessed to drive various chemical transformations, making them versatile intermediates for constructing more complex molecular architectures. rsc.orgrsc.org

The synthesis of azetidines has been a challenging yet rewarding endeavor for chemists. ub.bw A variety of methods have been developed, including intramolecular cyclizations, cycloaddition reactions, and functional group transformations on a pre-existing azetidine ring. ub.bw Recent advancements have introduced innovative strategies such as the aza-Paternò-Büchi reaction, strain-release homologation of azabicyclo[1.1.0]butanes, and transition-metal-catalyzed reactions to access diversely substituted azetidines. rsc.org These synthetic innovations have expanded the accessibility of azetidine-based scaffolds for various applications. acs.orgresearchgate.net

Historical Context of Azetidine-3-carboxylic Acid Synthesis and Derivatives

The synthesis of the parent azetidine-3-carboxylic acid has been a subject of interest for decades, with early methods often involving multi-step and challenging procedures. acs.org An improved process for the preparation of 1-benzhydrylazetidin-3-ol, a precursor to certain azetidine derivatives, highlights the evolution of synthetic strategies to enhance efficiency and identify process-related impurities. acs.org

More recent synthetic approaches have focused on developing more direct and versatile routes. For instance, the development of a one-pot preparation of 1,3-disubstituted azetidines and the facile access to [1.1.0]azabicyclobutane and 3-hydroxyazetidinium hydrochloride from N-tert-butyl-3-substituted azetidines demonstrate the ongoing efforts to streamline the synthesis of these valuable compounds. acs.org The synthesis of azetidine-3-carboxylic acid itself is crucial as it serves as an intermediate for various pharmacologically active compounds, including certain S1P/Edg1 receptor agonists with immunosuppressive activities. google.com

Significance of Conformationally Constrained Heterocycles in Molecular Design

The rigid and three-dimensional nature of azetidine rings makes them attractive scaffolds in molecular design, particularly in medicinal chemistry. researchgate.net The conformational constraint imposed by the four-membered ring can lead to enhanced binding affinity and selectivity for biological targets. nih.gov This is because the fixed spatial arrangement of substituents on the azetidine ring can better match the binding pockets of proteins and enzymes.

Heterocyclic compounds, in general, are fundamental to drug discovery, with a significant percentage of commercialized pharmaceuticals containing a heterocyclic core. nih.govresearchgate.netjmchemsci.comrsc.org The introduction of a carboxylic acid group, a common feature in azetidine-3-carboxylic acid derivatives, can positively impact a molecule's water solubility and provide a key interaction point for biological targets. wiley-vch.de The unique structural and electronic properties of conformationally constrained heterocycles like azetidines allow for the exploration of novel chemical space in the quest for new and improved therapeutic agents. nih.govnih.gov

Focus on 1,3-Dimethyl-3-azetidinecarboxylic acid

While extensive research on the specific compound this compound is limited, its fundamental properties can be inferred from its chemical structure and comparison with related analogs.

Synthesis and Characterization

The synthesis of this compound is not widely documented in publicly available literature. However, general synthetic strategies for related compounds, such as the large-scale synthesis of dimethyl 1,3-acetonedicarboxylate from citric acid, provide insights into potential synthetic pathways. The synthesis of other substituted azetidine-3-carboxylic acids often involves multi-step sequences, including the formation of the azetidine ring followed by functionalization. For example, the synthesis of various azetidine-3-carboxylic acid derivatives has been achieved through methods like the Horner-Wadsworth-Emmons reaction followed by aza-Michael addition. nih.gov

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 1824314-61-5 bldpharm.com
Molecular Formula C6H11NO2 bldpharm.com
Molecular Weight 129.16 g/mol bldpharm.com
SMILES Code O=C(C1(C)CN(C)C1)O bldpharm.com

Chemical Properties and Reactivity

The chemical properties of this compound are dictated by the presence of the azetidine ring, the carboxylic acid group, and the two methyl substituents. The azetidine ring, with its inherent strain, can be susceptible to ring-opening reactions under certain conditions. ub.bw The carboxylic acid moiety provides acidic properties and can undergo typical reactions of carboxylic acids, such as esterification and amide bond formation. The methyl groups at the 1- and 3-positions influence the steric and electronic environment of the molecule, potentially affecting its reactivity and conformation.

Spectroscopic Data

¹H NMR: Signals corresponding to the N-methyl group, the C3-methyl group, the two diastereotopic protons of the CH2 group in the azetidine ring, and a broad signal for the carboxylic acid proton.

¹³C NMR: Resonances for the quaternary carbon at C3, the carbons of the azetidine ring, the N-methyl carbon, the C3-methyl carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-N stretching vibrations.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the azetidine ring and loss of the carboxylic acid group.

Potential Applications

Given the pharmacological importance of azetidine derivatives, this compound could serve as a valuable building block in medicinal chemistry. nih.gov Azetidine carboxylic acids are recognized as important scaffolds for developing novel therapeutic agents. researchgate.net The incorporation of this specific derivative into larger molecules could lead to compounds with interesting biological activities, potentially in areas such as neuroscience or as enzyme inhibitors. acs.orgresearchgate.net The unique substitution pattern of this compound could offer advantages in terms of potency, selectivity, or pharmacokinetic properties compared to other azetidine analogs.

Properties

IUPAC Name

1,3-dimethylazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(5(8)9)3-7(2)4-6/h3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIZSKPQPANGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of Azetidine 3 Carboxylic Acid Systems

Spectroscopic Characterization Techniques in Structural Confirmation

The definitive identification of a molecule's structure relies on a combination of spectroscopic techniques. For a substituted azetidine (B1206935) like 1,3-Dimethyl-3-azetidinecarboxylic acid, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its atomic connectivity, functional groups, and molecular weight.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups and the azetidine ring protons. The N-methyl protons would appear as a singlet, typically in the 2.0-2.5 ppm range. The C3-methyl protons would also be a singlet, likely shifted slightly downfield. The two sets of methylene (B1212753) protons (at C2 and C4) on the azetidine ring would likely appear as complex multiplets due to geminal and vicinal coupling, further complicated by the ring's puckered conformation. The acidic proton of the carboxylic acid would be a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, expected in the 170-180 ppm region libretexts.org. The quaternary carbon at the C3 position would appear downfield, influenced by the attached methyl and carboxyl groups. The carbons of the azetidine ring (C2 and C4) typically resonate in the 40-60 ppm range oregonstate.eduorganicchemistrydata.org. The N-methyl and C3-methyl carbons would appear in the aliphatic region, generally below 40 ppm.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This two-dimensional technique would definitively link the ¹H signals of the N-methyl, C3-methyl, and ring methylene protons to their corresponding ¹³C signals, confirming the structural assignments made from the one-dimensional spectra.

Predicted NMR Data for this compound

This table presents predicted chemical shifts based on data from analogous structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl (COOH) >10 (broad s) ~175
Ring CH₂ (C2/C4) 2.5 - 4.0 (m) ~50-60
Ring C (C3) - ~60-70
N-CH₃ ~2.3 (s) ~40-45

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies, while mass spectrometry determines the molecule's exact mass and provides clues about its structure through fragmentation patterns.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the features of the carboxylic acid group. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration, which overlaps with C-H stretching signals. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch libretexts.org. Additionally, C-N stretching vibrations for the azetidine ring would appear in the 1200-1000 cm⁻¹ region.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound (C₆H₁₁NO₂ = 129.15 g/mol ). Common fragmentation pathways would likely include the loss of the carboxyl group (-COOH, 45 Da) and subsequent fragmentation of the azetidine ring. The presence of the methyl groups would also influence the fragmentation, leading to characteristic daughter ions.

Expected Spectroscopic Features for this compound

Technique Expected Observation Interpretation
IR Broad peak, 2500-3300 cm⁻¹ O-H stretch of carboxylic acid
Strong peak, ~1710 cm⁻¹ C=O stretch of carboxylic acid
Peak(s), 1000-1200 cm⁻¹ C-N stretch of azetidine ring
MS Molecular Ion (M⁺) at m/z = 129 Confirms molecular weight

Theoretical and Computational Studies on Azetidine Conformation and Reactivity

Computational chemistry provides powerful insights into molecular structure and behavior that can be difficult to obtain through experimental means alone. Theoretical models can predict stable conformations, quantify ring strain, and elucidate reaction mechanisms at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry and energy of molecules mdpi.commdpi.com. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can determine the most stable three-dimensional arrangement of its atoms by finding the minimum energy state on the potential energy surface researchgate.netasianpubs.org. These calculations provide precise bond lengths, bond angles, and dihedral angles for the molecule's ground state conformation joaquinbarroso.com.

The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25-26 kcal/mol, which is comparable to that of cyclobutane (B1203170) epfl.ch. This strain arises from angle deviation from ideal sp³ bond angles and torsional strain from eclipsing interactions. Unlike a planar square, the azetidine ring adopts a puckered or bent conformation to alleviate some of this strain.

The conformational landscape of this compound is further influenced by its substituents. The N-methyl group can exist in either an axial or equatorial position relative to the puckered ring, and there is an energy barrier associated with the inversion of the nitrogen atom researchgate.net. The bulky C3-substituents (methyl and carboxylic acid) will sterically interact with the N-methyl group and the ring protons, dictating the preferred degree of ring puckering and the favored conformation (i.e., the orientation of the N-methyl group) nih.gov. Computational methods can map these conformational possibilities and calculate their relative energies to predict the most stable isomer nih.gov.

Key Conformational and Strain Characteristics of Azetidine Systems

Parameter Description Relevance to this compound
Ring Strain Energy ~25.2 kcal/mol for the parent azetidine ring High strain energy influences reactivity, favoring ring-opening reactions.
Ring Puckering The four-membered ring is not planar. Substituents adopt pseudo-axial/equatorial positions, affecting stability.
Nitrogen Inversion The nitrogen atom can invert its configuration. The N-methyl group can flip between axial and equatorial-like positions.

| Substituent Effects | Steric hindrance between substituents. | Interactions between the N-methyl, C3-methyl, and carboxyl groups determine the lowest energy conformation. |

Quantum chemical calculations are crucial for understanding the mechanisms of chemical reactions, including the formation of strained ring systems nih.gov. The synthesis of the azetidine ring often involves an intramolecular cyclization reaction. Theoretical models can map the entire reaction coordinate, identifying the transition state structure—the highest energy point along the reaction path. The calculated energy of this transition state provides the activation energy barrier, which determines the reaction rate. These calculations can explain why the formation of a strained four-membered ring is kinetically and thermodynamically feasible under specific reaction conditions. For instance, studies have shown that azetidine formation can proceed through a stepwise cycloaddition involving a diradical intermediate followed by ring closure researchgate.net.

Advanced Research Applications of Azetidine 3 Carboxylic Acid Scaffolds

Role as Conformationally Constrained Building Blocks in Peptidomimetics

The incorporation of non-natural amino acids is a powerful strategy to modulate the structure and function of peptides. The constrained nature of the azetidine (B1206935) ring in 1,3-Dimethyl-3-azetidinecarboxylic acid offers unique advantages in the design of peptidomimetics and foldamers.

Incorporation into Peptide Chains for Structural Modification and Foldamer Research

The substitution of natural amino acids with conformationally restricted analogs like This compound can induce specific secondary structures in peptide chains. The four-membered ring of the azetidine forces the peptide backbone into a more defined geometry compared to its natural, more flexible counterparts. This rigidity is a key feature in the design of foldamers, which are synthetic oligomers that mimic the secondary structures of proteins such as helices and sheets. researchgate.netnih.govnih.govnih.govrsc.org

While specific studies on peptides incorporating This compound are limited, research on related N-substituted 3-aminoazetidine-3-carboxylic acids has shown that these residues can act as potent β-turn inducers. researchgate.net This suggests that the incorporation of This compound could be a valuable tool for stabilizing turns and loops in synthetic peptides, which are crucial for molecular recognition and biological activity.

Table 1: Potential Conformational Effects of Incorporating this compound into a Peptide Chain

Structural FeaturePotential Conformational ImpactReference
Azetidine RingInduces local rigidity and defined backbone geometry. researchgate.net
N-Methyl GroupEliminates amide N-H hydrogen bond donation, altering local secondary structure. researchgate.net
C3-Methyl GroupIntroduces steric hindrance, influencing side-chain orientation and local backbone conformation. researchgate.net

Mimicry of Natural Amino Acid Structures in Non-Natural Amino Acid Design

This compound can be considered a constrained analog of various natural amino acids. For instance, it can mimic the spatial presentation of the side chains of amino acids like alanine (B10760859) or valine, but with a fixed geometry. This mimicry allows for the design of non-natural amino acids that can replace their natural counterparts in a peptide sequence to enhance properties such as proteolytic stability and receptor binding affinity.

The defined stereochemistry and rigidity of this building block make it an attractive component for creating peptidomimetics with predictable three-dimensional structures. This predictability is crucial for designing ligands that can bind to specific protein targets with high affinity and selectivity.

Scaffold Design in Contemporary Medicinal Chemistry Research

The unique structural features of This compound make it a valuable scaffold in the design of novel therapeutic agents. Its rigidity and three-dimensionality are particularly advantageous in modern drug discovery approaches.

Influence on Molecular Rigidity and Predefined Spatial Orientation for Ligand-Target Interactions

The incorporation of rigid scaffolds like the 1,3-disubstituted azetidine core can significantly improve the binding affinity and selectivity of a ligand for its target protein. researchgate.net A rigid molecule has a lower entropic penalty upon binding compared to a flexible molecule, which can lead to a more favorable binding free energy. The predefined spatial orientation of the substituents on the azetidine ring allows for the precise positioning of functional groups to interact with specific residues in a protein's binding pocket.

While direct examples for This compound are not prevalent in the provided search results, the general principle is well-established for azetidine-containing compounds in medicinal chemistry. researchgate.netnih.gov

Strategies for Enhancing Three-Dimensionality in Chemical Libraries

The development of chemical libraries with high three-dimensional (3D) character is a current focus in drug discovery to explore novel chemical space and identify hits for challenging targets. The non-planar nature of the azetidine ring makes This compound an excellent building block for constructing 3D fragments and scaffolds. nih.gov

The synthesis of diverse libraries based on such 3D scaffolds can lead to the discovery of molecules with improved pharmacological properties, such as better solubility and metabolic stability, compared to their flatter, aromatic counterparts.

Application in Fragment-Based Drug Design and Scaffold Hopping Methodologies

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a target protein. nih.govnih.govcapes.gov.bryoutube.com The rigid structure and well-defined vectoral projection of substituents from the This compound scaffold make it an ideal candidate for inclusion in fragment libraries.

Scaffold hopping is another important strategy in medicinal chemistry where the core structure of a known active compound is replaced with a novel scaffold to improve properties or find new intellectual property. dtic.milnih.govnih.gov The azetidine ring can serve as a bioisosteric replacement for other cyclic or acyclic structures, offering a different set of physicochemical properties while maintaining the key pharmacophoric features. While specific examples of scaffold hopping using This compound were not identified, the general utility of azetidine scaffolds in this approach is recognized. researchgate.net

Design of Small Molecule Ligands for Biological Targets (General Principles)

Azetidine scaffolds, including 1,3-disubstituted variants, are increasingly utilized as building blocks in drug discovery. lifechemicals.comresearchgate.netsciencedaily.com Their rigid, three-dimensional structure makes them valuable as conformationally restricted analogs of more flexible molecules. chemimpex.com This rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. chemimpex.com The incorporation of an azetidine ring can significantly impact the pharmacological properties of a molecule. nih.gov

In the context of "this compound," the carboxylic acid group can act as a key interaction point, forming hydrogen bonds or salt bridges with protein residues, while the methyl groups can occupy hydrophobic pockets within a binding site. The substitution at the 3-position can also influence the vector and presentation of the carboxylic acid, allowing for fine-tuning of ligand-target interactions.

Azetidine-3-carboxylic acid and its derivatives are recognized as valuable building blocks for pharmaceuticals, particularly in the development of drugs targeting neurological disorders. chemimpex.com They can mimic natural amino acids, allowing for their incorporation into peptides to enhance stability and bioactivity. chemimpex.comtaylorandfrancis.com The constrained nature of the azetidine ring helps in creating peptides with more defined secondary structures.

The development of novel STAT3 (Signal Transducer and Activator of Transcription 3) inhibitors has successfully utilized (R)-azetidine-2-carboxamide analogues, demonstrating the potential of the azetidine scaffold to yield potent and selective inhibitors. nih.gov While this example is for a 2-carboxamide, the underlying principle of using the rigid azetidine core to orient key functional groups for optimal target engagement is broadly applicable to other substituted azetidines like "this compound". nih.gov

Utility in the Development of PROTAC and Degrader Motifs

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. These molecules consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. Azetidine-3-carboxylic acid has been identified as a useful component in the construction of these linkers. medkoo.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.com

The linker in a PROTAC is not merely a spacer; its length, rigidity, and composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The rigid structure of the azetidine ring can help to control the spatial orientation of the two ligands, which is a key determinant of PROTAC efficiency. Alkyl chain-based linkers are common in PROTAC design, and azetidine-3-carboxylic acid can be incorporated into these chains to impart conformational constraint. medkoo.commedchemexpress.comprecisepeg.com

The general utility of azetidine-3-carboxylic acid derivatives in PROTACs is highlighted by their commercial availability as building blocks for this specific application. medkoo.commedchemexpress.commedchemexpress.commedchemexpress.com For instance, both Fmoc-azetidine-3-carboxylic acid (a cleavable linker component) and Methyl 1-Boc-azetidine-3-carboxylate (a non-cleavable linker component) are marketed for PROTAC synthesis. medchemexpress.commedchemexpress.com This indicates the value of the azetidine-3-carboxylic acid scaffold in the rapidly advancing field of targeted protein degradation.

Impact on Physicochemical Properties of Potential Molecular Entities

The incorporation of an azetidine ring can significantly modulate the physicochemical properties of a drug candidate, often in a favorable manner. nih.gov These four-membered heterocycles can improve metabolic stability, aqueous solubility, and ligand efficiency. nih.govnih.gov

The strained nature of the azetidine ring, however, can also introduce potential metabolic liabilities. For example, some N-substituted azetidines have been shown to undergo an acid-mediated intramolecular ring-opening. nih.gov Furthermore, a glutathione (B108866) S-transferase-catalyzed ring-opening of a spiro-azetidinyl moiety has been reported, indicating a potential metabolic pathway that does not rely on cytochrome P450 enzymes. nih.gov

Table 1: Physicochemical Properties of Selected Azetidine-Based STAT3 Inhibitors

CompoundEMSA IC50 (µM)Solubility in SGF (µg/mL)Solubility in SIF (µg/mL)
Phthalide 7gData not available116200

This table is based on data for azetidine-containing STAT3 inhibitors and is illustrative of the types of physicochemical improvements that can be achieved with this scaffold. Data for "this compound" is not available. nih.gov

Catalytic and Material Science Applications of Azetidines

Beyond medicinal chemistry, the unique electronic and structural properties of azetidines have led to their use in catalysis and materials science.

Ligands in Asymmetric Catalysis, including Cyclopropanation and C-C Bond Forming Reactions

Chiral azetidine derivatives are effective ligands in asymmetric catalysis. Their rigid framework can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in a variety of transformations. The synthesis of new vicinal diamines based on azetidine cores has been described, and their palladium complexes have been shown to be efficient catalysts in Suzuki-Miyaura coupling reactions for the formation of C-C bonds.

While direct examples of "this compound" as a ligand are not prominent in the literature, the general applicability of chiral azetidines is well-established. For instance, a biocatalytic one-carbon ring expansion of aziridines to azetidines has been achieved using engineered cytochrome P450 enzymes, highlighting a novel method for synthesizing chiral azetidines that could be used as ligands. nih.govacs.org Additionally, radical cyclization has been used for carbon-carbon bond formation at the C-4 position of an azetidin-2-one (B1220530) ring. rsc.orgacs.org

Role in Polymer and N-Heterocycle Synthesis

The ring strain inherent to azetidines makes them suitable monomers for ring-opening polymerization (ROP). Both cationic and anionic ROP of azetidines and their derivatives have been reported, leading to the synthesis of polyamines. rsc.orgnsf.govrsc.orgnih.gov For example, N-sulfonylazetidines undergo anionic ring-opening polymerization to form poly(N-sulfonylazetidine)s, which are precursors to valuable polyimines. nsf.gov The polymerization of aziridines and azetidines has applications in creating materials for CO2 adsorption, antibacterial coatings, and gene transfection. rsc.org

Azetidines also serve as versatile intermediates for the synthesis of other nitrogen-containing heterocycles. thieme-connect.com Their ring strain can be harnessed in ring-expansion reactions to produce larger rings like pyrrolidines and azepanes. thieme-connect.com Furthermore, azetines, the unsaturated counterparts of azetidines, can be used to synthesize a variety of other heterocycles, including 3-, 5-, and 6-membered rings. nih.gov The aza-Michael addition reaction with azetidine derivatives is a powerful method for constructing C-N bonds and accessing a diverse range of heterocyclic compounds. mdpi.com

Enhancement of Fluorescent Properties through Azetidine Incorporation

A significant application of azetidines in materials science is the enhancement of the photophysical properties of fluorescent dyes. Replacing the N,N-dialkylamino groups in common fluorophores like rhodamines with azetidine rings has been shown to substantially increase their brightness and photostability. janelia.orgjanelia.orgnih.govnih.govyoutube.comacs.org This discovery has led to the development of the Janelia Fluor® (JF) dyes, which are cell-permeable and exhibit superior performance in advanced imaging techniques. janelia.orgyoutube.com

The incorporation of the four-membered azetidine ring improves the quantum yield of fluorescence by inhibiting the formation of a non-emissive twisted intramolecular charge transfer (TICT) state. acs.orgvanderbilt.edu Further tuning of the spectral properties can be achieved by introducing substituents at the 3-position of the azetidine ring. janelia.orgyoutube.comnih.gov For example, introducing electronegative groups at the 3-position of the azetidine ring in JF549 resulted in a systematic blue shift in the emission wavelength while maintaining a high quantum yield. youtube.com

Analogues of N,N-dimethyladenine have been modified with 3-substituted azetidines to create highly emissive and responsive fluorophores, with quantum yields correlating to the Hammett inductive constants of the azetidine substituents. nih.gov This demonstrates a predictable method for fine-tuning the properties of fluorescent probes.

Table 2: Photophysical Properties of Azetidine-Containing Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield
JF549549571Not specified
JF6466466640.54
JF5195195460.85
JF570570593Not specified

This table showcases the properties of some Janelia Fluor® dyes that incorporate azetidine rings, illustrating the impact of this scaffold on fluorescence. nih.govnih.gov

Development of Novel Heterocyclic Structures from Azetidine Core

The strained four-membered ring of azetidine-3-carboxylic acid and its derivatives serves as a versatile starting point for the synthesis of more complex heterocyclic systems. The inherent ring strain, estimated to be around 25.4 kcal/mol, is a key driver for its reactivity, allowing for selective ring-opening and rearrangement reactions that are not as readily observed in less strained rings like pyrrolidines. rsc.orgrsc.orgresearchgate.net This reactivity enables the diversification of the azetidine core into a variety of novel molecular architectures with significant potential in medicinal chemistry and materials science.

Exploration of Ring-Opening and Ring-Expansion Reactions for Diversification

The diversification of the azetidine scaffold can be effectively achieved through ring-opening and ring-expansion reactions, which leverage the release of ring strain to form new, often more complex, heterocyclic structures. rsc.orgrsc.org These transformations are crucial for accessing a wider range of chemical space and for the synthesis of molecules with tailored properties.

Ring-Opening Reactions:

Nucleophilic ring-opening is a predominant reaction pathway for azetidines. magtech.com.cn The regioselectivity of this process is highly dependent on the substituents present on the azetidine ring. magtech.com.cn Generally, these reactions require activation of the azetidine, often through the formation of an azetidinium salt or by using Lewis acids, which makes the ring more susceptible to nucleophilic attack. magtech.com.cnresearchgate.net

The electronic effects of substituents play a significant role in directing the ring-opening. For instance, in azetidines bearing unsaturated groups (like aryl, alkenyl, cyano, or carboxylate) at the 2-position, the C2-N bond is preferentially cleaved due to the stabilization of the transition state through conjugation. magtech.com.cn This allows for the regioselective introduction of nucleophiles. A variety of nucleophiles, including halides, can be used to open the azetidine ring, leading to the formation of functionalized acyclic amine derivatives. researchgate.net

A "build and release" strategy combining photochemical cyclization with a subsequent strain-releasing ring-opening has been developed. beilstein-journals.org In this approach, α-aminoacetophenones undergo a Norrish-Yang cyclization upon irradiation to form highly strained azetidinols. beilstein-journals.org These intermediates can then be readily opened by electron-deficient ketones or boronic acids to produce highly substituted dioxolanes. beilstein-journals.org

Ring-Expansion Reactions:

Ring-expansion reactions of azetidines provide a direct route to larger, five-membered nitrogen-containing heterocycles like pyrrolidines. One notable method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which proceeds through an azetidine intermediate that subsequently expands. organic-chemistry.org

Biocatalysis has also emerged as a powerful tool for the enantioselective one-carbon ring expansion of aziridines to azetidines, which can be seen as a related transformation. nih.gov This method utilizes engineered enzymes to control the stereochemistry of the rearrangement. nih.gov Intramolecular radical rearrangements of related three-membered rings, 2-methyleneaziridines, can lead to ring-expanded piperidines via a highly strained bicyclic intermediate, showcasing the potential of radical-mediated ring expansions. nih.gov

The table below summarizes key strategies for the diversification of the azetidine core through ring-opening and ring-expansion reactions.

Reaction TypeKey FeaturesResulting Structures
Nucleophilic Ring-Opening Requires activation (e.g., Lewis acid, quaternization). Regioselectivity is controlled by electronic and steric effects of substituents. magtech.com.cnresearchgate.netFunctionalized acyclic amines. magtech.com.cn
Photochemical Cyclization/Ring-Opening A "build and release" approach using light to form a strained intermediate followed by chemical ring-opening. beilstein-journals.orgHighly substituted dioxolanes. beilstein-journals.org
Ring Expansion via Rearrangement Utilizes reagents like dimethylsulfoxonium methylide to effect a one-carbon insertion. organic-chemistry.orgPyrrolidines and other larger heterocycles. organic-chemistry.orgmagtech.com.cn
Radical-Mediated Ring Expansion Involves the formation of a radical intermediate that undergoes rearrangement to a larger ring. nih.govSubstituted piperidines. nih.gov

Synthesis of Spirocyclic Azetidine Derivatives and Their Chemical Utility

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved binding affinity and metabolic stability of drug candidates. rsc.orgenamine.netnih.gov The incorporation of an azetidine ring into a spirocyclic system combines the unique properties of the strained ring with the conformational rigidity of the spiro-architecture.

Several synthetic strategies have been developed for the construction of spirocyclic azetidines. A common approach involves the [2+2] cycloaddition of an imine with an alkene, a reaction that can be facilitated by various catalysts. researchgate.net Another versatile method is the intramolecular cyclization of suitably functionalized precursors. For example, an enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved through an intramolecular C-C bond formation catalyzed by a chiral phase-transfer catalyst. acs.org This method allows for the construction of these complex scaffolds with high enantioselectivity. acs.org

The chemical utility of spirocyclic azetidines is vast, particularly in the field of drug discovery. researchgate.netnih.govnih.gov They can act as bioisosteres for more common saturated heterocycles like morpholine (B109124) and piperazine (B1678402). nih.gov For instance, the replacement of the morpholine ring in the anticancer drug Sonidegib with a spirocyclic azetidine resulted in a novel analog with comparable activity. nih.gov Similarly, substituting the piperazine moiety in the antibiotic Danofloxacin with a spirocyclic azetidine yielded a new compound with high activity. nih.gov

Spiro-azetidin-2-ones, a subclass of spirocyclic azetidines, have also shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. rsc.orgnih.gov The synthesis of these compounds often relies on the Staudinger reaction, which remains a cornerstone method for the formation of β-lactam rings. rsc.org

The following table highlights some synthetic approaches to spirocyclic azetidines and their applications.

Synthetic MethodKey FeaturesApplications
Intramolecular C-C Bond Formation Enantioselective synthesis using chiral phase-transfer catalysts. acs.orgAccess to medicinally relevant spirocyclic azetidine oxindoles. acs.org
[2+2] Photocycloaddition A prototypical method for constructing four-membered rings. researchgate.netSynthesis of a variety of spiro-azetidines. researchgate.net
Kulinkovich-type Coupling Ti(IV)-mediated coupling of oxime ethers and Grignard reagents. rsc.orgConstruction of densely functionalized spirocyclic NH-azetidines. rsc.org
Staudinger Reaction A classic method for the synthesis of β-lactams, including spiro-azetidin-2-ones. rsc.orgDevelopment of antibacterial and antifungal agents. rsc.orgnih.gov

Reactivity of Strained-Ring Radicals Derived from Azetidines

The high ring strain of azetidines not only influences their ionic reactions but also plays a crucial role in their radical chemistry. rsc.orgrsc.orgresearchgate.net The generation of radicals from azetidine precursors can lead to unique and synthetically useful transformations that are driven by the release of this strain.

One approach to generating radicals from azetidines involves the homolytic cleavage of a bond within the ring or a bond attached to the ring. For example, a light-driven method has been developed to transform azabicyclo[1.1.0]butanes (ABBs), which are highly strained precursors, into densely functionalized azetidines through a radical process. chemrxiv.org This reaction is initiated by a photosensitizer that promotes the homolytic cleavage of a sulfonylimine precursor, generating two radical intermediates that then react with the ABB. chemrxiv.org

The reactivity of these strained-ring radicals is characterized by their propensity to undergo ring-opening or rearrangement to form more stable, less strained structures. This provides a pathway for the synthesis of complex nitrogen-containing molecules. For example, intramolecular 5-exo cyclization of radicals derived from 2-methyleneaziridines (a related three-membered ring system) leads to a highly strained bicyclic radical that undergoes C-N bond fission to a ring-expanded aminyl radical, ultimately yielding substituted piperidines. nih.gov

The study of nitrogen-centered radicals derived from azido-containing compounds also offers insights into the potential reactivity of azetidine-derived radicals. mdpi.com The loss of dinitrogen from an α-azido carbon radical can generate a thermodynamically more stable iminyl radical, a transformation that could be conceptually applied to azetidine systems. mdpi.com

The development of radical azidation reactions using sulfonyl azides has provided a mild and efficient way to introduce the azide (B81097) functionality, which can then be further transformed. core.ac.uk These radical processes are compatible with a wide range of functional groups and offer unique opportunities for sequential transformations. core.ac.uk

The table below provides an overview of the generation and reactivity of strained-ring radicals from azetidines and related compounds.

Radical Generation MethodKey ReactivitySynthetic Outcomes
Photocatalytic Homolysis Radical addition to strained precursors like azabicyclo[1.1.0]butanes. chemrxiv.orgDensely functionalized azetidines. chemrxiv.org
Intramolecular Radical Cyclization Cyclization onto a strained ring followed by strain-releasing fragmentation. nih.govRing-expanded heterocycles such as piperidines. nih.gov
Radical Azidation Intermolecular trapping of alkyl radicals with sulfonyl azides. core.ac.ukSynthesis of organic azides for further functionalization. core.ac.uk

Future Research Directions and Perspectives for Azetidine 3 Carboxylic Acid Chemistry

Emerging Synthetic Methodologies for Accessing Complex Azetidine (B1206935) Architectures

The synthesis of substituted azetidines, particularly those with quaternary centers like 1,3-Dimethyl-3-azetidinecarboxylic acid, presents a considerable challenge due to the inherent ring strain of the four-membered ring. rsc.org However, recent years have witnessed the development of novel and sophisticated synthetic strategies that promise to unlock access to a wider array of complex azetidine architectures.

Future synthetic efforts are likely to move beyond classical cyclization methods. Key emerging areas include:

Photocatalysis and Radical Approaches: Visible-light-mediated photocatalysis is a powerful tool for forming strained rings under mild conditions. researchgate.net Methods like the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offer a direct route to functionalized azetidines. researchgate.netresearchgate.net Future research will likely focus on expanding the substrate scope and controlling the stereochemistry of these reactions to build densely functionalized azetidine cores. Radical strain-release strategies, using precursors like 1-azabicyclo[1.1.0]butanes, are also gaining traction for creating diverse azetidine derivatives. researchgate.net

C-H Functionalization: Direct C-H activation and functionalization of pre-formed azetidine rings is a highly atom-economical approach to introduce complexity. researchgate.net While challenging, stereospecific, directed C(sp³)–H arylation has been demonstrated, enabling the synthesis of complex bicyclic azetidines. acs.org Developing new catalysts and directing groups to functionalize the azetidine ring at various positions will be a significant area of future research.

Strain-Driven Transformations: The inherent ring strain of azetidines can be harnessed as a driving force in synthesis. rsc.org Ring-closing metathesis has been used to form azetidine-fused eight-membered rings, creating unique bicyclic systems. nih.gov Further exploration of strain-release diversification could lead to novel molecular scaffolds that are difficult to access through other means.

Catalytic Regioselective Aminolysis: The use of catalysts like lanthanum (III) triflate has been shown to promote the regioselective intramolecular aminolysis of specific epoxy amines to yield azetidines. frontiersin.org Fine-tuning such Lewis acid-catalyzed reactions could provide efficient and stereocontrolled access to a variety of substituted azetidine-3-carboxylic acid precursors.

Table 1: Comparison of Modern Synthetic Methods for Azetidine Scaffolds

Synthetic Method General Description Potential Advantages Key Challenges
Photocatalysis Use of light to promote cycloaddition or radical reactions to form the azetidine ring. researchgate.netresearchgate.net Mild reaction conditions, access to unique structures. Substrate scope limitations, control of stereoselectivity.
C-H Functionalization Direct replacement of a C-H bond on a pre-formed ring with a new functional group. researchgate.netacs.org High atom economy, late-stage modification. Regio- and stereoselectivity, catalyst development.
Strain-Release Diversification Using the energy of a strained precursor to drive the formation of more complex azetidine structures. researchgate.net Access to complex fused and bridged systems. Synthesis of strained starting materials.
Lewis Acid Catalysis Catalyzed intramolecular ring-opening of epoxides to form the azetidine ring. frontiersin.org High regioselectivity and potential for stereocontrol. Substrate specificity, catalyst sensitivity.

Advanced Computational Design and Predictive Modeling for Azetidine Derivatives

As synthetic methodologies advance, the ability to predict the properties of novel azetidine derivatives becomes increasingly crucial. Advanced computational chemistry and machine learning are poised to accelerate the discovery and optimization of new molecules for specific applications.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to accurately predict the three-dimensional structure, electronic properties, and reactivity of azetidine derivatives. This is essential for understanding the impact of substituents, such as the two methyl groups in this compound, on the conformation and stability of the azetidine ring.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of azetidine-containing molecules over time, providing insights into their conformational flexibility and interactions with biological targets like proteins or with other molecules in a material. This is particularly important for drug design, where understanding the binding dynamics is key. enamine.net

QSAR and Machine Learning Models: Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of molecules with their biological activity or physical properties. researchgate.net By training machine learning algorithms on existing data for azetidine compounds, it is possible to build predictive models for properties such as solubility, permeability, and toxicity for new, untested derivatives. researchgate.net This in silico screening can help prioritize which novel compounds to synthesize, saving significant time and resources. nih.gov

Table 2: Computationally Predictable Properties for Azetidine Derivatives

Property Category Specific Examples Relevance
Physicochemical Properties Molecular Weight, LogP, Polar Surface Area (TPSA), Solubility. nih.gov Drug-likeness, suitability for CNS applications. utexas.edunih.gov
Structural Properties 3D Conformation, Bond Angles, Ring Pucker. Understanding inherent strain and spatial arrangement of functional groups. enamine.net
Reactivity Reaction Barriers, Stability of Intermediates. Guiding synthetic planning and predicting side reactions.
Biological Interaction Binding Affinity, Interaction Footprint with a Target Protein. Drug discovery, designing bioactive probes.

Expanding the Scope of Azetidine Scaffold Applications in Chemical Biology and Materials Science

The unique structural features of the azetidine ring make it an attractive scaffold for applications beyond traditional medicinal chemistry. Future research is expected to significantly broaden its utility in chemical biology and materials science.

Chemical Biology: Azetidine-3-carboxylic acids are conformationally constrained mimics of natural amino acids like proline. nih.gov Incorporating them into peptides can enforce specific secondary structures (e.g., turns or helices), which is a powerful strategy for stabilizing bioactive peptide conformations and improving their metabolic stability. The substitution pattern, as in this compound, would offer a unique conformational constraint that could be exploited in peptide design. Furthermore, functionalized azetidines can serve as scaffolds for developing novel probes to study biological processes.

Materials Science: The rigidity and defined geometry of the azetidine ring are desirable features for the construction of novel polymers and crystalline materials. The strain inherent in the four-membered ring can also be harnessed, making azetidines interesting monomers for ring-opening polymerizations, potentially leading to new classes of polyamines with unique properties. There is also emerging interest in using highly functionalized azetidines as building blocks for energetic materials, where the high ring strain and potential for incorporating nitro groups can lead to high energy density. researchgate.net The development of tunable synthetic strategies will be crucial for creating azetidine-based materials with tailored physical and chemical properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 1,3-Dimethyl-3-azetidinecarboxylic acid to ensure laboratory safety?

  • Answer :

  • Handling : Avoid inhalation, skin/eye contact, and dust/aerosol formation. Use in well-ventilated areas with engineering controls (e.g., fume hoods). Wear PPE: safety goggles, impervious gloves/clothing, and respirators if ventilation is insufficient .
  • Storage : Keep in a dry, cool environment away from incompatible substances. Ensure containers are tightly sealed to prevent moisture ingress or contamination .

Q. How can researchers verify the purity and structural integrity of this compound prior to experimental use?

  • Answer :

  • Analytical Methods : Use HPLC or LC-MS for purity assessment. Structural confirmation can be achieved via 1^1H/13^13C NMR and FT-IR spectroscopy. Cross-reference with CAS No. 36476-78-5 and molecular formula C4H7NO2\text{C}_4\text{H}_7\text{NO}_2 (MW: 101.10 g/mol) for validation .
  • Quality Control : Source compounds from validated suppliers with batch-specific Certificates of Analysis (CoA) to ensure compliance with research-grade standards .

Q. What first-aid measures should be implemented in case of accidental exposure to this compound?

  • Answer :

  • Skin Contact : Rinse thoroughly with water for 15 minutes; remove contaminated clothing. Seek medical attention if irritation persists .
  • Eye Exposure : Flush with water for 15 minutes using an eyewash station; consult a physician immediately .
  • Inhalation : Relocate to fresh air; administer CPR if breathing is impaired .

Advanced Research Questions

Q. How should researchers design experiments to assess the ecological impact of this compound given the lack of existing data on its persistence and toxicity?

  • Answer :

  • Toxicity Studies : Conduct acute/chronic toxicity assays using model organisms (e.g., Daphnia magna for aquatic toxicity). Measure LC50_{50}/EC50_{50} values .
  • Degradation Pathways : Perform photolysis/hydrolysis experiments under controlled pH and temperature. Analyze degradation products via GC-MS or high-resolution mass spectrometry .
  • Bioaccumulation Potential : Use log KowK_{ow} (octanol-water partition coefficient) predictions to estimate bioaccumulation trends .

Q. What methodological approaches are recommended for analyzing potential degradation products of this compound under varying experimental conditions?

  • Answer :

  • Stability Testing : Expose the compound to stressors (e.g., heat, UV light, oxidizing agents). Monitor degradation via time-course HPLC or UPLC-MS .
  • Product Identification : Employ tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to characterize unknown metabolites .
  • Quantitative Analysis : Use isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogs) for precise quantification .

Q. How can conflicting data regarding the physicochemical properties of this compound be systematically addressed in research studies?

  • Answer :

  • Data Validation : Replicate experiments under standardized conditions (e.g., ICH guidelines for temperature/pH control). Compare results with peer-reviewed literature .
  • Interlaboratory Studies : Collaborate with multiple labs to cross-validate findings (e.g., round-robin testing for melting point or solubility measurements) .
  • Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict properties like pKa or solubility, then verify experimentally .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.